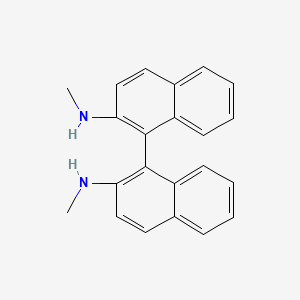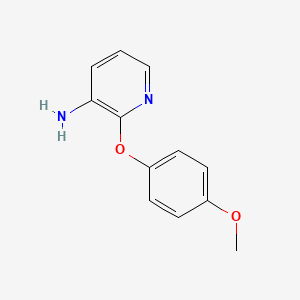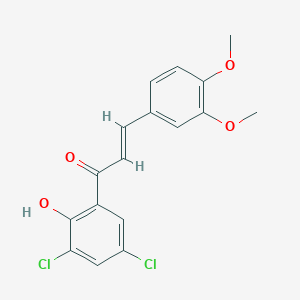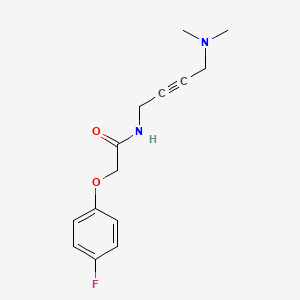
N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide, also known as DREADD (Designer Receptors Exclusively Activated by Designer Drugs), is a synthetic compound used in neuroscience research to manipulate specific neural circuits in the brain. This molecule is designed to activate or inhibit specific neurons in response to a specific drug, allowing researchers to study the function of specific neural circuits in vivo.
Applications De Recherche Scientifique
Fluoroionophore Development Research has shown the development of fluoroionophores from derivatives, including compounds similar to N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide. These compounds can chelate metal cations like Zn+2 and Cd+2, making them useful in metal recognition and cellular metal staining in fluorescence methods (Hong et al., 2012).
Neuroprotective Agents A study explored the development of N-acylaminophenothiazines, which have structures related to the compound . These derivatives showed potential as neuroprotective agents, selectively inhibiting butyrylcholinesterase and protecting neurons from free radical damage (González-Muñoz et al., 2011).
Antipsychotic Agent Development Similar compounds have been investigated for their potential as antipsychotic agents. For example, derivatives that do not interact with dopamine receptors but have antipsychotic-like profiles in behavioral animal tests were explored (Wise et al., 1987).
Detrusor Inhibition Activity Compounds with a similar structure have been synthesized and examined for their inhibitory activity on detrusor contraction, showing potential for the treatment of overactive detrusor (Take et al., 1992).
Cancer Research Derivatives of the compound have been studied for their effects on malignant glioma cells. These studies include examining the impact of such compounds on cell growth and apoptosis (Chang et al., 2011).
Anti-Inflammatory Activity Research has also been conducted on the synthesis of similar compounds and their potential anti-inflammatory activity. This includes the study of compounds that showed significant anti-inflammatory effects (Sunder & Maleraju, 2013).
Propriétés
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-17(2)10-4-3-9-16-14(18)11-19-13-7-5-12(15)6-8-13/h5-8H,9-11H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOYZQPMFHDALT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)COC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
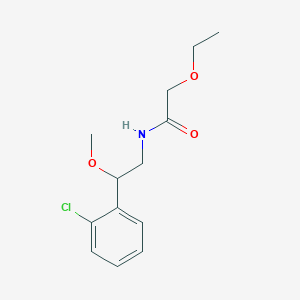
![N-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propyl}prop-2-enamide](/img/structure/B2375723.png)
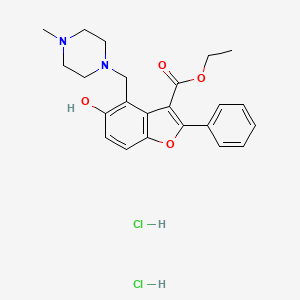
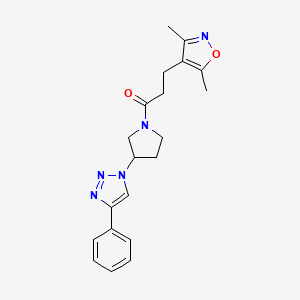

![10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2375730.png)
![N,N'-bis[(4-chlorophenyl)methyl]oxamide](/img/structure/B2375731.png)
![N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B2375732.png)
![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2375735.png)
